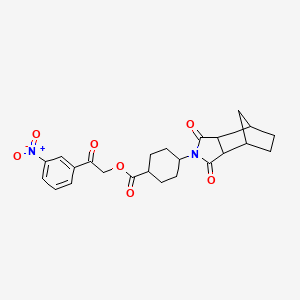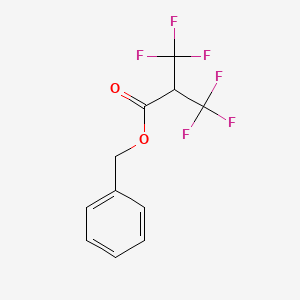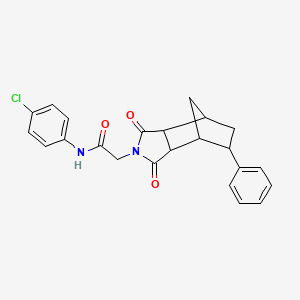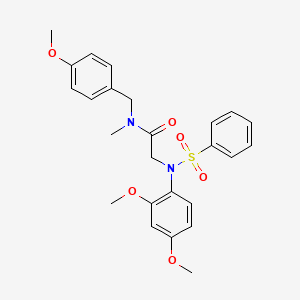![molecular formula C20H20FNO4 B12472358 2-(4-Fluorophenyl)-2-oxoethyl 5-[(4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12472358.png)
2-(4-Fluorophenyl)-2-oxoethyl 5-[(4-methylphenyl)amino]-5-oxopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-2-oxoethyl 4-[(4-methylphenyl)carbamoyl]butanoate is a complex organic compound that features both fluorinated and methylated aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 4-[(4-methylphenyl)carbamoyl]butanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding β-keto ester. This intermediate is then reacted with 4-methylphenyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4-Fluorophenyl)-2-oxoethyl 4-[(4-methylphenyl)carbamoyl]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-(4-Fluorophenyl)-2-oxoethyl 4-[(4-methylphenyl)carbamoyl]butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-(4-fluorophenyl)-2-oxoethyl 4-[(4-methylphenyl)carbamoyl]butanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated and methylated aromatic rings can enhance binding affinity and specificity, leading to potent biological activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
類似化合物との比較
Similar Compounds
4,4’-Difluorobenzophenone: This compound shares the fluorinated aromatic ring but lacks the carbamoyl and butanoate groups.
Bis(4-fluorophenyl)methanone: Similar in structure but with different functional groups, leading to distinct chemical properties.
Uniqueness
2-(4-Fluorophenyl)-2-oxoethyl 4-[(4-methylphenyl)carbamoyl]butanoate is unique due to its combination of fluorinated and methylated aromatic rings, along with the presence of both keto and carbamoyl functional groups. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C20H20FNO4 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
[2-(4-fluorophenyl)-2-oxoethyl] 5-(4-methylanilino)-5-oxopentanoate |
InChI |
InChI=1S/C20H20FNO4/c1-14-5-11-17(12-6-14)22-19(24)3-2-4-20(25)26-13-18(23)15-7-9-16(21)10-8-15/h5-12H,2-4,13H2,1H3,(H,22,24) |
InChIキー |
BEUAESDCXGPMLC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-methoxypropan-2-yl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B12472284.png)


![ethyl 1-{N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate](/img/structure/B12472297.png)
![1-(3,4-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12472307.png)

![3-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B12472319.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B12472320.png)
![5-bromo-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B12472329.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B12472336.png)

![N-(4-{4-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)propanamide](/img/structure/B12472360.png)
![N-(4-bromo-3-methylphenyl)-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12472365.png)
